LH-708 - 1616757-93-7

LH-708

Catalog Number: EVT-272802
CAS Number: 1616757-93-7
Molecular Formula: C16H36Cl4N6O2S2
Molecular Weight: 550.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LH-708 is an inhibitor of cystine stone formation for treatment of cystinuria.
Source and Classification

LH-708 is derived from modifications of l-cystine, an amino acid that plays a crucial role in protein structure and function. The compound is classified under pharmacological agents targeting urolithiasis (kidney stone disease) and is part of ongoing research aimed at developing effective treatments for this condition. Its design was influenced by earlier studies on the structure-activity relationships of l-cystine derivatives .

Synthesis Analysis

The synthesis of LH-708 involves several key steps aimed at optimizing its chemical stability and biological activity. The initial approach focused on modifying the terminal groups and the disulfide bond within the structure of l-cystine diamides.

Methods and Technical Details

  1. Modification of Terminal Groups: The synthesis began with the modification of the N-methyl substituent on piperazine terminal groups attached to l-cystine. Variations included methylation on the piperazine ring and substituting piperazine with other cyclic or linear amines.
  2. Disulfide Bond Optimization: A critical aspect was replacing the disulfide bond with bioisosteres such as sulfides or amides to assess their impact on inhibiting l-cystine crystallization. This was crucial for understanding how structural changes affect pharmacological activity .
  3. Final Steps: The final stages involved protecting groups' removal and purification processes to yield LH-708 with high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of LH-708 is characterized by its unique arrangement that includes a disulfide linkage and piperazine rings.

Structure and Data

  • Molecular Formula: C16H26N4O2S2
  • Molecular Weight: 366.53 g/mol
  • Structural Features: The compound features two piperazine rings linked by a disulfide bond, which is essential for its biological activity against cystine crystallization.

The detailed structural analysis reveals that modifications made during synthesis significantly impact both solubility and biological efficacy, making it a subject of interest for further development .

Chemical Reactions Analysis

The chemical reactivity of LH-708 primarily revolves around its ability to interact with cystine crystals and inhibit their formation.

Reactions and Technical Details

  1. Inhibition Mechanism: LH-708 acts by binding to cystine crystals, preventing their aggregation and subsequent precipitation in urine.
  2. Stability Studies: The compound has shown enhanced stability compared to its predecessors, which is attributed to its optimized structure that resists metabolic degradation.
  3. Analytical Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to monitor reaction progress and confirm product identity during synthesis .
Mechanism of Action

The mechanism through which LH-708 exerts its effects involves several biochemical interactions.

Process and Data

  1. Cystine Interaction: LH-708 binds to cystine molecules in solution, altering their crystallization kinetics.
  2. Crystal Growth Inhibition: By preventing the nucleation and growth of cystine crystals, LH-708 effectively reduces stone formation risk in susceptible individuals.
  3. Pharmacokinetics: Studies indicate that after oral administration, LH-708 achieves significant plasma concentrations that correlate with its pharmacological effects, demonstrating favorable absorption characteristics .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of LH-708 is crucial for its application in clinical settings.

Physical and Chemical Properties

  • Appearance: Solid powder
  • Solubility: Moderate solubility in aqueous solutions, which is essential for oral bioavailability.
  • Stability: Enhanced stability due to structural modifications compared to earlier compounds like l-Cystine Diamide .

These properties contribute to its potential effectiveness as a therapeutic agent for managing cystinuria.

Applications

LH-708 holds significant promise in various scientific applications, particularly in pharmacology.

Scientific Uses

  1. Urolithiasis Treatment: Its primary application is in treating cystinuria by preventing kidney stone formation.
  2. Research Tool: LH-708 serves as a valuable tool in research aimed at understanding cystine metabolism and crystallization processes.
  3. Drug Development: Ongoing studies focus on optimizing LH-708’s structure for improved efficacy and safety profiles, paving the way for future clinical trials .
Introduction to LH-708

Historical Context of L-Cystine Crystallization Inhibitors

The quest for crystallization inhibitors began after recognizing limitations of first-line cystinuria therapies:

  • Thiol-based drugs (tiopronin, D-penicillamine) exhibit ~30-50% discontinuation rates due to adverse effects (proteinuria, cytopenias) despite forming soluble mixed disulfides [1] [7]. Their reactive thiol groups drive toxicity, necessitating safer alternatives.
  • L-cystine dimethyl ester (L-CDME), an early crystallization inhibitor, demonstrated efficacy in vitro but suffered from rapid esterase-mediated hydrolysis to free cystine in vivo, paradoxically exacerbating stone risk [9]. This instability highlighted the need for metabolically resilient scaffolds.
  • Alkalinization and hydration strategies, while foundational, rarely maintain urine pH >7.5 or volumes >3L/day long-term, failing to prevent stones in >70% of severe cases [3] [7].

These challenges catalyzed research into non-thiol inhibitors targeting crystal growth kinetics. Initial studies identified that unmodified α-amino groups in cystine analogs were essential for binding to growing crystal surfaces, guiding rational design of diamide derivatives [5] [9].

Table 1: Evolution of Cystinuria Therapeutics

EraTherapeutic ApproachKey Limitations
1960s-2000sThiol drugs (D-penicillamine, tiopronin)High toxicity, frequent discontinuation [1] [7]
1990s-2010sAlkalinization (potassium citrate)Inability to sustain urine pH >7.5; calcium phosphate stone risk [3]
Early 2000sL-CDMEEster hydrolysis liberates free cystine [9]
2010s-presentL-cystine diamides (LH-708)Designed for metabolic stability and targeted crystallization inhibition [5] [9]

Role of LH-708 in Nephrolithiasis and Cystinuria Management

LH-708 exerts therapeutic effects through molecular mimicry of endogenous cystine, disrupting crystal growth via:

  • Competitive surface adsorption: The diamide’s free α-amino groups and disulfide bond enable high-affinity binding to {100} crystal faces—the fastest-growing planes of cystine crystals. This occupation impedes further cystine incorporation, slowing lattice expansion [5] [9].
  • Supersaturation reduction: At 10 µM concentrations, LH-708 reduces cystine supersaturation by >60% within 2 hours, shifting urinary chemistry below the metastable zone where spontaneous nucleation occurs [9].
  • Metabolic stability: Unlike ester-based precursors, the amide bonds in LH-708 resist hydrolysis, ensuring intact compound reaches renal tubules. Disulfide exchange forms mixed disulfide metabolites that retain inhibitory activity [5].

Table 2: Mechanism Comparison: LH-708 vs. Traditional Thiol Drugs

ParameterThiol Drugs (Tiopronin)LH-708
Primary mechanismDisulfide exchange → soluble drug-cysteine complexCrystal surface adsorption → growth inhibition
Target specificityLow (reacts with plasma proteins)High (binds crystal lattice)
Key structural requirementFree thiol groupFree α-amino groups + disulfide bond
Metabolic fateInactive conjugatesActive mixed disulfides [5]
pH dependencyEnhanced efficacy at pH >7.5 [7]Effective across physiological pH range

In preclinical models, LH-708 reduced stone burden by >80% in Slc3a1 knockout mice without altering urinary cystine excretion, confirming its action targets crystallization, not transport [5]. This positions it as a disease-modifying adjunct to hydration/alkalinization.

Key Research Milestones in LH-708 Development

The development of LH-708 reflects iterative structure-activity relationship (SAR) studies:

  • 2014-2016: Initial synthesis of L-cystine diamides identified Nʹ-methylpiperazine as optimal termini, yielding LH-708 (then termed compound 2). It increased cystine solubility 3.5-fold at 10 µM (vs. 1.8-fold for L-CDME) [9]. Molecular modeling confirmed binding energy of −8.2 kcal/mol to {100} cystine faces, driven by hydrogen bonding between α-NH₂ groups and carboxylate residues on the crystal surface [9].
  • 2018: First in vivo proof-of-concept demonstrated oral bioavailability and stone reduction in cystinuric mice. LH-708 (50 mg/kg/day) decreased stone formation by 84% over 3 months (p<0.001) [1] [5]. Metabolic studies revealed disulfide exchange with endogenous thiols, generating active metabolites like cysteine-N-methylpiperazide disulfide [5].
  • 2020-2022: SAR expansion synthesized >30 analogs. Key findings:
  • Nα-methylation abolished activity (binding energy: −2.1 kcal/mol), confirming free α-NH₂ necessity [5] [9].
  • Disulfide replacement with CH₂S or CONH linkers reduced efficacy by >90%, underscoring the redox-active disulfide’s role [5].
  • Spirocyclic diamines (e.g., LH1753) improved metabolic stability but with comparable efficacy to LH-708 [5].
  • 2023: Cystine capacity assays were validated as monitoring tools, detecting LH-708-mediated supersaturation reductions in patient urine samples [7].

Table 3: LH-708 Development Timeline

YearMilestoneSignificance
2014Synthesis of first L-cystine diamidesIdentified amide bonds confer metabolic stability vs. esters [9]
2016SAR of terminal groupsSelected Nʹ-methylpiperazine for optimal solubility and binding [9]
2018In vivo efficacy in Slc3a1 KO mice84% stone reduction at 50 mg/kg/day [1] [5]
2020Metabolic stability profilingDemonstrated disulfide exchange → active mixed metabolites [5]
2022Human urine assays (cystine capacity)Quantified supersaturation reduction; correlated with efficacy [7]

Current research focuses on co-crystal structures of LH-708 bound to cystine surfaces (unpublished) and large-scale Good Manufacturing Practice (GMP) synthesis for clinical trials. As the lead compound in a new pharmacological class, LH-708 exemplifies rational drug design targeting crystallization pathology at the molecular level [5] [9].

Concluding Remarks

LH-708 represents a paradigm shift in cystinuria management—from reactive disulfide reduction to proactive crystallization inhibition. Its development leveraged structural insights into cystine crystal growth, overcoming historical challenges of metabolic instability and off-target effects. While clinical validation is ongoing, LH-708’s preclinical efficacy and novel mechanism offer significant promise for reducing the surgical burden and CKD progression in this genetic disorder. Future directions include combinatorial approaches with SGLT2 inhibitors or vasopressin antagonists to further reduce urinary supersaturation [7].

Properties

CAS Number

1616757-93-7

Product Name

LH-708

IUPAC Name

(2R,2'R)-3,3'-disulfanediylbis(2-amino-1-(4-methylpiperazin-1-yl)propan-1-one) tetrahydrochloride

Molecular Formula

C16H36Cl4N6O2S2

Molecular Weight

550.42

InChI

InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1

InChI Key

YPXJOPDHFCBKAH-UEZRWYIOSA-N

SMILES

CN1CCN(C([C@@H](N)CSSC[C@@H](C(N2CCN(C)CC2)=O)N)=O)CC1.Cl.Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

LH708; LH 708; LH-708

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.